molecular formula C20H20FN3 B12114981 Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- CAS No. 1171427-64-7

Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]-

Cat. No.: B12114981
CAS No.: 1171427-64-7
M. Wt: 321.4 g/mol
InChI Key: XSBMAICJDNABFD-UHFFFAOYSA-N
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Description

Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a fluorine atom and a piperazine ring in the structure of this compound enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- typically involves the following steps:

    Cyclization Reactions: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other quinoline derivatives, making it effective against various bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- stands out due to the presence of both a fluorine atom and a piperazine ring, which enhance its pharmacological properties and broaden its range of applications compared to other quinoline derivatives .

Properties

CAS No.

1171427-64-7

Molecular Formula

C20H20FN3

Molecular Weight

321.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline

InChI

InChI=1S/C20H20FN3/c21-17-6-7-19-18(14-17)20(8-9-22-19)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2

InChI Key

XSBMAICJDNABFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3)F

Origin of Product

United States

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